(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-2-3-17-8-4-7(11(15)16)5-9(6-8)18-10(12,13)14/h4-6,15-16H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDYQGCSJGHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681641 | |
| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-02-7 | |
| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
CAS Number: 1256346-02-7
This technical guide provides a comprehensive overview of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid, a specialized organoboron compound. The information is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Chemical Properties and Data
This compound is a substituted aromatic boronic acid. The presence of both a propoxy and a trifluoromethoxy group on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.
| Property | Value |
| CAS Number | 1256346-02-7[1] |
| Molecular Formula | C10H12BF3O4 |
| Molecular Weight | 264.01 g/mol [2] |
| Appearance | White to off-white solid (typical for phenylboronic acids) |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and dimethylformamide. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of arylboronic acids can be adapted. This typically involves the reaction of a corresponding aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic hydrolysis.
A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway for this compound.
Core Applications in Research and Development
The primary application of this compound lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a precursor for introducing the 3-propoxy-5-(trifluoromethoxy)phenyl moiety into more complex molecules. The trifluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates, while the propoxy group can be varied to modulate binding affinity and other pharmacokinetic properties.
A general workflow for a Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
Phenylboronic acids are recognized for their diverse biological activities and their role as key intermediates in the synthesis of pharmaceuticals. While specific biological activities for this compound are not extensively documented, its structural motifs are relevant in the design of kinase inhibitors and other therapeutic agents. The biaryl structures synthesized using this compound are prevalent in many biologically active molecules. For instance, they can function as hinge-binding moieties in drugs that target the ATP-binding site of kinases. Dysregulation of kinase signaling pathways is implicated in numerous diseases, including cancer.
The hypothetical biaryl product derived from this boronic acid could serve as a precursor to a selective inhibitor of kinases such as BRAF or various receptor tyrosine kinases involved in oncogenic signaling.
Caption: Logical relationship for the application of the compound in kinase inhibitor development.
Experimental Protocols
The following provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Add the palladium catalyst (and ligand, if separate) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from strong oxidizing agents.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid, a versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize substituted phenylboronic acids in the construction of complex molecular architectures.
Core Chemical Properties
This compound is a disubstituted phenylboronic acid featuring a propoxy group and a trifluoromethoxy group at the meta positions relative to the boronic acid moiety. These substituents significantly influence the electronic properties and reactivity of the molecule. The trifluoromethoxy group acts as a strong electron-withdrawing group, which can enhance the Lewis acidity of the boronic acid and affect its performance in cross-coupling reactions. The propoxy group, being an electron-donating group, modulates these electronic effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256346-02-7 | [1] |
| Molecular Formula | C₁₀H₁₂BF₃O₄ | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| Predicted Boiling Point | 348.3 ± 52.0 °C | [1] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 6.99 ± 0.10 | [1] |
| Storage Temperature | 2-8°C (Sealed in dry conditions) | [1] |
Note: Boiling point, density, and pKa are predicted values and have not been experimentally verified in the reviewed literature.
Reactivity and Stability
The reactivity of this compound is primarily centered around the versatile boronic acid functional group. Boronic acids are widely employed in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
The presence of the trifluoromethoxy group (-OCF₃) is expected to increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. This is due to the strong electron-withdrawing inductive effect of the -OCF₃ group.[2] This enhanced acidity can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. Studies on isomeric (trifluoromethoxy)phenylboronic acids have shown that the position of the -OCF₃ group affects the acidity, with meta- and para-isomers exhibiting higher acidity than the parent phenylboronic acid.[3]
The stability of phenylboronic acids can be influenced by their substituents. While boronic acids are generally stable and easy to handle, they can undergo protodeboronation under certain conditions. The electron-withdrawing nature of the trifluoromethoxy group can also play a role in the stability of the C-B bond.
Experimental Protocols
While a specific experimental protocol for the use of this compound was not found in the surveyed literature, a general procedure for the Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with an aryl halide is provided below. This protocol can be adapted and optimized for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1 v/v). Degas the solvent mixture by bubbling the inert gas through it for 10-15 minutes. Add the palladium catalyst (0.01-0.05 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for performing a Suzuki-Miyaura cross-coupling reaction.
References
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid synthesis route
An In-Depth Technical Guide to the Synthesis of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a feasible synthetic route for this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is based on well-established organometallic methodologies, offering a reliable pathway for the preparation of this and structurally related compounds.
Synthetic Pathway Overview
The most direct and widely utilized method for the synthesis of arylboronic acids is the reaction of an organometallic species, typically a Grignard or organolithium reagent, with a borate ester, followed by acidic hydrolysis. For the target molecule, this compound, the proposed synthesis commences with the corresponding aryl bromide, 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene.
The synthesis can be delineated into three primary stages:
-
Formation of the Grignard Reagent: 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene is reacted with magnesium metal in an ethereal solvent to form the corresponding arylmagnesium bromide.
-
Borylation: The in-situ generated Grignard reagent is then added to a trialkyl borate, such as trimethyl borate, at low temperatures to form a boronate ester intermediate.
-
Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to yield the final product, this compound.
Visualized Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of substituted phenylboronic acids via Grignard reagents.[1][2]
Protocol 1: Preparation of (3-Propoxy-5-(trifluoromethoxy)phenyl)magnesium bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added as an initiator.
-
Initiation: A small portion of a solution of 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF is added from the dropping funnel. The mixture may be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Grignard Reagent Formation: Once the reaction has started, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.
Protocol 2: Synthesis of this compound
-
Borylation Reaction: A separate flame-dried, three-necked flask is charged with trimethyl borate (1.5 to 2.0 equivalents) and anhydrous THF under a nitrogen atmosphere. The solution is cooled to a low temperature, typically between -78 °C and -10 °C.[2]
-
Addition of Grignard Reagent: The freshly prepared Grignard reagent from Protocol 1 is transferred via cannula or dropping funnel to the cooled solution of trimethyl borate at a rate that maintains the low temperature.
-
Warming and Stirring: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for several hours to ensure the completion of the reaction.[2]
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 10% sulfuric acid or saturated ammonium chloride). The mixture is stirred vigorously for a period to hydrolyze the boronate ester.[2]
-
Product Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) to afford the pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of arylboronic acids using the Grignard method. These values are based on general literature precedents and may require optimization for this specific substrate.[1][2]
| Parameter | Value | Notes |
| Reactant Molar Ratios | ||
| 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene | 1.0 eq | Starting material |
| Magnesium | 1.1 - 1.5 eq | For Grignard formation |
| Trimethyl borate | 1.1 - 2.0 eq | Borylating agent |
| Reaction Conditions | ||
| Grignard Formation Temperature | Ambient to Reflux | Reaction is exothermic |
| Borylation Temperature | -78 °C to 0 °C | To prevent multiple additions to the borate |
| Hydrolysis Temperature | 0 °C to Room Temperature | |
| Typical Yields | ||
| Overall Yield | 60 - 85% | Dependent on purity of reagents and reaction conditions |
Signaling Pathways and Logical Relationships
The chemical transformations in this synthesis can be represented as a signaling pathway, where each step logically follows the previous one.
Caption: Chemical transformations in the synthesis of the target boronic acid.
Conclusion
The synthesis of this compound is readily achievable through a standard Grignard-based approach. Careful control of anhydrous conditions and reaction temperatures are crucial for obtaining good yields. The resulting boronic acid is a versatile intermediate for further chemical modifications, particularly in Suzuki-Miyaura cross-coupling reactions, making it a valuable asset in the development of novel pharmaceuticals and functional materials.
References
In-depth Technical Guide on (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: Data Not Available
A comprehensive search for detailed technical information, experimental protocols, and biological data regarding (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid has yielded insufficient results to construct the requested in-depth guide.
While the existence of this compound is confirmed through vendor listings, which provide a Chemical Abstracts Service (CAS) number of 1256345-47-7, publicly accessible scientific literature does not contain the specific experimental data required for a technical whitepaper aimed at researchers and drug development professionals. The core requirements, including quantitative data for structured tables, detailed experimental methodologies, and signaling pathways for visualization, could not be met.
Searches for this specific molecule did not yield any peer-reviewed articles detailing its synthesis, characterization, or application in biological systems. Consequently, no information on its molecular structure, spectroscopic data (NMR, IR, Mass Spectrometry), physical properties, or involvement in any signaling pathways is available.
Available Information on Structurally Related Compounds
While data on the target compound is scarce, research has been published on structurally similar molecules. This information may offer some context on the chemical class but it is important to note that the substitution of a trifluoromethoxy group with a trifluoromethyl group, or the absence of the propoxy group, will significantly alter the molecule's chemical and biological properties.
One closely related compound is (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid . Note the presence of a trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group. Basic information for this compound is available from chemical suppliers.
Additionally, a detailed study has been conducted on the isomers of (trifluoromethoxy)phenylboronic acid . This research provides insights into the physicochemical, structural, and spectroscopic properties of these compounds, as well as their potential as antibacterial agents.[1][2] The study includes detailed experimental protocols for analyses such as NMR spectroscopy and titrations.[1]
General Applications of Phenylboronic Acids in Research
Phenylboronic acids are a versatile class of compounds with broad applications in science, particularly in organic synthesis and medicinal chemistry. They are key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex organic molecules.[3][4] This reactivity makes them valuable building blocks for the synthesis of pharmaceuticals and agrochemicals.[3][4]
In medicinal chemistry, the boronic acid moiety can act as a pharmacophore, interacting with biological targets. Several FDA-approved drugs contain a boronic acid functional group. Their ability to form reversible covalent bonds with diols is also exploited in the development of sensors and drug delivery systems.
Due to the lack of specific data for this compound, we are unable to provide the requested in-depth technical guide. Should you be interested in a guide on a more thoroughly documented, structurally related compound, please specify the molecule of interest.
References
An In-depth Technical Guide on (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: Solubility, Experimental Protocols, and Biological Significance
This technical guide provides a comprehensive overview of the solubility characteristics and potential biological relevance of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents solubility data for structurally related phenylboronic acids as a relevant proxy. Furthermore, it details established experimental protocols for determining the solubility of boronic acids and explores their involvement in cellular signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.
I. Solubility Data
Table 1: Qualitative Solubility of Structurally Related Phenylboronic Acids
| Compound | Solvent Type | Solubility |
| 3,4,5-Trifluorophenylboronic acid | Highly polar organic solvents (e.g., N,N-dimethylformamide, alcohols, tetrahydrofuran) | Soluble[2] |
| Low polarity ether solvents and nonpolar solvents (e.g., petroleum ether, n-hexane) | Insoluble[2] | |
| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | Organic solvents | Excellent[3] |
Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents
While not a direct analogue, the solubility of the parent phenylboronic acid provides a foundational reference.
| Solvent | Qualitative Solubility |
| Ether and Ketones | High[4][5] |
| Chloroform | Moderate[4][5] |
| Hydrocarbons | Very Low[4][5] |
II. Experimental Protocols for Solubility Determination
A common and reliable technique for determining the solubility of boronic acids is the dynamic method, which involves monitoring the dissolution of the solid solute in a solvent upon controlled heating.
A. Dynamic (Turbidity) Method
This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased[4][5][6][7][8].
Materials and Equipment:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector
-
Analytical balance
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)[6]
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel[6].
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min)[6].
-
Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution[4][5][6][7][8].
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition[6].
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature)[6].
Workflow for Dynamic Solubility Determination
III. Role in Signaling Pathways
While specific studies on the biological activity of this compound are limited, research on phenylboronic acid (PBA) and its derivatives has revealed their potential as inhibitors of key signaling pathways involved in cancer cell migration[9][10].
A. Inhibition of Rho Family GTPases
Studies have shown that PBA can inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42[9][10]. These proteins are crucial regulators of the actin cytoskeleton and are often over-expressed in malignant cancers, playing a significant role in cell migration and metastasis[9].
Treatment with PBA has been shown to decrease the activities of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells[9]. This inhibition leads to a reduction in the activity of downstream targets like ROCKII and the phosphorylation of myosin light chain kinase, suggesting that these compounds disrupt actomyosin-based contractility, a key process in cell movement[9].
Inhibition of Rho GTPase Signaling Pathway
The structural similarities between this compound and other biologically active phenylboronic acids suggest that it may also exhibit inhibitory effects on these or related signaling pathways. The presence of the trifluoromethoxy and propoxy groups could influence its potency and selectivity, making it a compound of interest for further investigation in cancer research and drug development.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. Given the limited publicly available stability data for this specific compound, this guide synthesizes information on the stability of structurally related arylboronic acids and outlines detailed experimental protocols for researchers to conduct their own stability assessments.
Core Concepts in Stability
This compound, like other arylboronic acids, is susceptible to degradation through several pathways, primarily protodeboronation and oxidation. The trifluoromethoxy group is known to enhance the stability of phenylboronic acids. However, understanding the factors that influence its stability is crucial for its effective use in research and drug development.
Key Stability-Influencing Factors:
-
pH: The pH of the environment can significantly impact the stability of arylboronic acids. Both acidic and basic conditions can catalyze protodeboronation.
-
Moisture: The presence of water can facilitate hydrolysis, leading to the formation of boric acid and the corresponding arene.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidizing Agents: Boronic acids are susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature. For long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Avoids hydrolysis. |
| Light | Store in a dark place or in an amber vial. | Protects against photolytic degradation. |
| Incompatibilities | Avoid contact with strong oxidizing agents. | Prevents oxidative decomposition. |
Potential Degradation Pathways
The primary degradation pathways for arylboronic acids are illustrated below. The degradation of this compound is expected to follow a similar pattern, leading to the formation of 1-propoxy-3-(trifluoromethoxy)benzene and boric acid.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting thermal, hydrolytic, and photostability studies on this compound.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of the compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan.
-
Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of weight loss at different temperature intervals.
Caption: Workflow for Thermal Stability Assessment using TGA.
Hydrolytic Stability Assessment
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Solution Preparation:
-
Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Incubation:
-
Add a known volume of the stock solution to each buffer solution to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 40 °C) in sealed vials, protected from light.
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analysis:
-
Analyze the samples immediately by a stability-indicating HPLC-UV method.
-
Quench the reaction if necessary by adding a suitable solvent and freezing.
-
-
Data Analysis: Quantify the remaining percentage of the parent compound at each time point and calculate the degradation rate constant.
Photostability Assessment
Objective: To determine the susceptibility of the compound to degradation upon exposure to light.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1) at a concentration of 100 µg/mL.
-
Prepare a solid sample by spreading a thin layer of the compound in a petri dish.
-
-
Exposure:
-
Expose the samples to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep control samples in the dark at the same temperature.
-
-
Time Points: Collect samples at appropriate time intervals.
-
Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC-UV method.
-
Data Analysis: Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of the parent compound.
Analytical Methods for Stability Monitoring
A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or phosphate buffer) is commonly used.
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance.
-
Method Validation: The method should be validated to ensure it can separate the parent compound from its degradation products and any potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can be employed to identify the mass of the degradation products, aiding in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the stability of boronic acids. Changes in the chemical shifts or the appearance of new signals can indicate degradation.
Caption: Workflow for developing a stability-indicating analytical method.
Quantitative Data Summary
Currently, there is no specific quantitative stability data for this compound in the public domain. Researchers are encouraged to use the protocols outlined in this guide to generate this data. The following tables provide a template for recording and summarizing stability data.
Table 1: Thermal Stability Data
| Temperature (°C) | Onset of Decomposition (°C) | Weight Loss (%) |
| User-defined |
Table 2: Hydrolytic Stability Data (Degradation Rate Constant, k, at 40 °C)
| pH | k (hours⁻¹) | Half-life (t½) (hours) |
| 4 | ||
| 7 | ||
| 9 |
Table 3: Photostability Data
| Condition | % Degradation after X hours |
| Light Exposed | |
| Dark Control |
This technical guide provides a foundational framework for understanding and evaluating the stability of this compound. By following the recommended storage conditions and employing the detailed experimental protocols, researchers can ensure the quality and reliability of this important chemical compound in their scientific endeavors.
A Technical Guide to the Spectral Characteristics of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectral Data
The following tables summarize the expected spectral data for (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. These predictions are derived from the known spectral properties of (trifluoromethoxy)phenylboronic acid isomers, 3-alkoxyphenylboronic acids, and other substituted phenylboronic acids.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | m | 3H | Ar-H |
| ~4.0 | t | 2H | -OCH₂CH₂CH₃ |
| ~1.8 | sextet | 2H | -OCH₂CH₂CH₃ |
| ~1.0 | t | 3H | -OCH₂CH₂CH₃ |
| ~5.0 - 6.0 | br s | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OPr |
| ~150 (q, J ≈ 2 Hz) | C-OCF₃ |
| ~130 | C-B(OH)₂ |
| ~122 (q, J ≈ 257 Hz) | -OCF₃ |
| ~120 | Ar-CH |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~70 | -OCH₂CH₂CH₃ |
| ~22 | -OCH₂CH₂CH₃ |
| ~10 | -OCH₂CH₂CH₃ |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ -58 | -OCF₃ |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (B(OH)₂) |
| ~2970, 2880 | Medium | C-H stretch (alkyl) |
| ~1600, 1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-F stretch (asymmetric) |
| ~1160 | Strong | C-F stretch (symmetric) |
| ~1200 | Strong | C-O stretch (aryl ether) |
| ~700 | Strong | B-O-H out-of-plane bend |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M-H₂O+H]⁺ | Loss of water |
| [M-B(OH)₃+H]⁺ | Loss of boric acid |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis of a substituted arylboronic acid and the acquisition of its spectral data. These protocols are based on established methodologies for similar compounds.
Synthesis of a Substituted Phenylboronic Acid
A general method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Materials:
-
Substituted bromobenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under an argon atmosphere.
-
Anhydrous THF is added to cover the magnesium, and a solution of the substituted bromobenzene in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed.
-
The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of triisopropyl borate in anhydrous THF is added dropwise to the cooled Grignard solution. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
-
The crude product is purified by recrystallization or column chromatography.
Spectral Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable standard for ¹⁹F NMR.
-
Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
-
Wavenumbers are reported in cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.
-
Data is typically acquired in positive or negative ion mode.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of an arylboronic acid.
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: A Technical Overview of Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a synthetic organoboron compound featuring a phenylboronic acid scaffold substituted with both a propoxy and a trifluoromethoxy group. While specific research on this particular molecule is limited, its structural motifs suggest significant potential in medicinal chemistry and materials science. Phenylboronic acids are a well-established class of compounds with diverse applications, most notably as key building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. The presence of the trifluoromethoxy group, a lipophilic electron-withdrawing substituent, can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This technical guide provides an overview of the potential applications of this compound based on the known properties and applications of structurally related phenylboronic acid derivatives.
Core Compound Properties
| Property | Inferred Value/Characteristic |
| CAS Number | 1256345-47-7 |
| Molecular Formula | C10H12BF3O3 |
| Molecular Weight | 250.01 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Structural Features | Phenylboronic acid core, propoxy group (electron-donating, lipophilic), trifluoromethoxy group (electron-withdrawing, highly lipophilic) |
| Potential Reactivity | The boronic acid moiety is expected to readily participate in Suzuki-Miyaura cross-coupling reactions with aryl, heteroaryl, or vinyl halides/triflates. The electronic properties of the substituents will influence the reactivity of the C-B bond. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound in drug discovery is anticipated to be as a synthetic intermediate for the introduction of the 3-propoxy-5-(trifluoromethoxy)phenyl moiety into target molecules.
Building Block for Bioactive Molecules via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. This compound is an ideal candidate for these reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Potential as an Enzyme Inhibitor
Boronic acids are known to be reversible inhibitors of serine proteases and other enzymes. The boron atom can form a covalent, yet reversible, bond with the hydroxyl group of a serine residue in the enzyme's active site. Furthermore, studies on isomers of (trifluoromethoxy)phenylboronic acid have suggested their potential as antibacterial agents by targeting enzymes such as aminoacyl-tRNA synthetases.
A study on three isomers of (trifluoromethoxy)phenylboronic acids investigated their potential as antibacterial agents.[1] Docking studies suggested possible interactions with the active site of Escherichia coli leucyl-tRNA synthetase (LeuRS), a crucial enzyme for bacterial protein synthesis.[1] Although the antibacterial activity of these specific isomers was not potent, it highlights a potential avenue of investigation for this compound.
Experimental Protocol: In Vitro Antibacterial Assay (MIC Determination)
-
Bacterial Strains: Use relevant bacterial strains, such as Escherichia coli and Bacillus cereus.
-
Culture Preparation: Grow bacterial cultures in appropriate broth (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the culture medium to achieve a range of final concentrations.
-
Assay: In a 96-well microtiter plate, add the bacterial suspension to each well containing the different concentrations of the test compound. Include positive (bacteria with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Physicochemical Properties of Related Compounds
A study on the ortho, meta, and para isomers of (trifluoromethoxy)phenylboronic acid provides some insight into the potential physicochemical properties that might be expected for the 3-propoxy-5-(trifluoromethoxy) substituted analog.
| Isomer | pKa |
| ortho-(trifluoromethoxy)phenylboronic acid | 8.8 |
| meta-(trifluoromethoxy)phenylboronic acid | 7.8 |
| para-(trifluoromethoxy)phenylboronic acid | 7.9 |
| Phenylboronic acid (unsubstituted) | 8.8 |
Data from a study on (trifluoromethoxy)phenylboronic acid isomers.[1]
The introduction of the electron-withdrawing trifluoromethoxy group at the meta and para positions increases the acidity (lowers the pKa) compared to the unsubstituted phenylboronic acid.[1] The propoxy group at the 3-position is generally considered electron-donating, which might slightly decrease the acidity (increase the pKa) compared to the meta-(trifluoromethoxy)phenylboronic acid.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its primary and most immediate application lies in its use as a versatile building block in synthetic organic and medicinal chemistry, particularly for the generation of novel biaryl and heteroaryl structures through Suzuki-Miyaura coupling. The combination of the propoxy and trifluoromethoxy substituents offers a unique electronic and lipophilic profile that could be advantageous in the design of new therapeutic agents.
Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this compound. Screening these compounds against various biological targets, including bacterial enzymes, kinases, and proteases, could uncover novel therapeutic leads. Detailed structure-activity relationship (SAR) studies would be crucial to optimize the biological activity of any identified hits. Furthermore, a comprehensive characterization of the physicochemical properties of the title compound is warranted.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and critical considerations for the successful Suzuki-Miyaura cross-coupling of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid with various aryl and heteroaryl halides. This protocol is designed to serve as a robust starting point for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science.
The presence of both an electron-donating propoxy group and a strongly electron-withdrawing trifluoromethoxy group on the boronic acid presents unique electronic properties that can influence reactivity.[1] Generally, electron-deficient boronic acids can exhibit slower rates of transmetalation in the Suzuki-Miyaura catalytic cycle, necessitating careful optimization of the reaction conditions to achieve high yields.[2] The selection of the palladium catalyst, ligand, base, and solvent system is crucial for an efficient coupling reaction.[2]
General Reaction Scheme
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate.[3] The general transformation is depicted below:
Experimental Protocol
This protocol provides a general procedure that can be adapted and optimized for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (bromide or iodide recommended for higher reactivity)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of 0.1 M with respect to the aryl halide). Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (0.01-0.05 equiv.) and, if required, the ligand (0.02-0.10 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[5]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.
| Parameter | Condition | Rationale |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl bromides offer a good balance of reactivity and stability.[4] |
| Boronic Acid | This compound (1.2 equiv) | A slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective catalyst for a range of Suzuki couplings.[6] |
| Base | K₂CO₃ (2.0 equiv) | A moderately strong and widely used base for Suzuki reactions.[7] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common biphasic solvent system that facilitates the reaction.[2] |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate.[6] |
| Time | 12 h | A standard reaction time; should be optimized by monitoring. |
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The diagram below outlines the key steps in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a versatile organoboron compound valuable in modern organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds. Its unique substitution pattern, featuring an electron-donating propoxy group and a strongly electron-withdrawing trifluoromethoxy group, makes it an interesting building block for the synthesis of complex organic molecules. These substituents can influence the electronic properties and bioavailability of the final compounds, making this reagent particularly relevant in the fields of medicinal chemistry and materials science.[1]
The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for synthesizing biaryl and substituted aromatic compounds.[2][3][4] The Suzuki-Miyaura reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[4][5]
Key Applications
-
Synthesis of Biaryl Scaffolds: This boronic acid serves as a key precursor for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents and organic materials.[4]
-
Drug Discovery: The incorporation of the 3-propoxy-5-(trifluoromethoxy)phenyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability and lipophilicity.[1]
-
Materials Science: Arylboronic acids are instrumental in the synthesis of conjugated polymers and other advanced materials with tailored electronic and photophysical properties.[1]
Representative Experimental Data
The following data is representative of the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are illustrative and may vary based on specific reaction conditions and substrate reactivity.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4'-Methyl-3-propoxy-5-(trifluoromethoxy)-1,1'-biphenyl | 92 |
| 2 | 1-Bromo-4-methoxybenzene | 4'-Methoxy-3-propoxy-5-(trifluoromethoxy)-1,1'-biphenyl | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 4'-Nitro-3-propoxy-5-(trifluoromethoxy)-1,1'-biphenyl | 85 |
| 4 | 1-Bromo-4-cyanobenzene | 4'-(3-Propoxy-5-(trifluoromethoxy)phenyl)benzonitrile | 88 |
| 5 | 2-Bromopyridine | 2-(3-Propoxy-5-(trifluoromethoxy)phenyl)pyridine | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Nitrogen gas (or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
The reaction mixture is heated to 90 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
References
Application Notes: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in Synthetic Chemistry
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3-propoxy-5-(trifluoromethoxy)phenyl moiety into a target molecule. This functional group is of interest in medicinal chemistry and materials science due to the combined electronic and lipophilic properties of the propoxy and trifluoromethoxy substituents.
The trifluoromethoxy group often enhances metabolic stability and membrane permeability of drug candidates, while the propoxy group can modulate solubility and provide a vector for further functionalization. This boronic acid is particularly valuable in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development.
Physicochemical Properties
Table 1: Physicochemical Properties of a Related Compound: 3-(Trifluoromethoxy)phenylboronic acid
| Property | Value | Reference |
| CAS Number | 179113-90-7 | --INVALID-LINK-- |
| Molecular Formula | C7H6BF3O3 | --INVALID-LINK-- |
| Molecular Weight | 205.93 g/mol | --INVALID-LINK-- |
| Melting Point | 89 °C | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
Applications in Synthesis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, typically an aryl, heteroaryl, or vinyl halide. This methodology is widely used in the pharmaceutical industry to construct complex molecular architectures.
A key example of its application is in the synthesis of substituted pyrazole derivatives, which are scaffolds for various biologically active molecules, including kinase inhibitors.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound, based on procedures described in the patent literature for the synthesis of related compounds.
Protocol 1: Synthesis of 1-(1-((3-Propoxy-5-(trifluoromethoxy)phenyl)methyl)-1H-pyrazol-4-yl)ethan-1-one
This protocol describes the coupling of this compound with a pyrazole derivative.
Table 2: Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(1-(Bromomethyl)-1H-pyrazol-4-yl)ethan-1-one | 217.04 | 1.0 eq | (Calculated) |
| This compound | 278.05 | 1.2 eq | (Calculated) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.73 | 0.05 eq | (Calculated) |
| Sodium Carbonate (Na2CO3) | 105.99 | 3.0 eq | (Calculated) |
| 1,4-Dioxane | - | (Sufficient Volume) | - |
| Water | - | (1/4 Volume of Dioxane) | - |
Procedure:
-
To a reaction vessel, add 1-(1-(bromomethyl)-1H-pyrazol-4-yl)ethan-1-one, this compound, and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
-
Add 1,4-dioxane and an aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for Reactions with (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valuable in medicinal chemistry and materials science.[1][2] Its substituted phenyl structure allows for the introduction of propoxy and trifluoromethoxy groups into target molecules, which can significantly modulate their physicochemical and biological properties. This document provides a detailed protocol for a common and powerful application of this boronic acid: the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3][4]
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, a structural motif prevalent in many pharmaceutical agents and functional materials.[4] The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[3]
A representative Suzuki-Miyaura reaction using this compound with a generic aryl bromide is depicted below:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Mass/Volume | Notes |
| This compound | 279.99 | 1.2 | 336 mg | Limiting reagent may vary depending on the relative cost of reactants. |
| Aryl Bromide | Varies | 1.0 | Varies | |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | Pre-catalyst. |
| Tricyclohexylphosphine (PCy₃) | 280.49 | 0.04 | 11.2 mg | Ligand. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base. |
| 1,4-Dioxane | 88.11 | - | 5 mL | Solvent. Anhydrous is recommended. |
| Water | 18.02 | - | 1 mL | Co-solvent. Degassed. |
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC to check for the consumption of the starting materials.
-
Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium compounds can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental setup for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl scaffolds. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of a molecule, while the propoxy group can influence its conformational properties and binding interactions. These characteristics make it a desirable moiety in the design of novel pharmaceuticals and functional materials.
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile palladium-catalyzed method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This reaction is widely used in academic and industrial laboratories due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
This document provides detailed application notes and a general protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Key Applications
The primary application of this compound is in the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in:
-
Medicinal Chemistry: Many drug candidates and approved drugs contain biaryl structures. The introduction of the 3-propoxy-5-(trifluoromethoxy)phenyl moiety can be a key step in the synthesis of novel therapeutic agents.
-
Materials Science: Biaryl compounds are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
-
Agrochemicals: The synthesis of new pesticides and herbicides often involves the creation of complex aromatic structures.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst for the next cycle.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is based on general protocols for similar substrates and should be considered a starting point for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 88 |
| 2 | 1-Iodo-3-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 91 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Ethanol/H₂O, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent system, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the use of palladium catalysts in the Suzuki-Miyaura cross-coupling of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid with various aryl halides. This particular boronic acid is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the propoxy and trifluoromethoxy substituents.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2][3][4] It is widely employed in the pharmaceutical industry for the synthesis of complex organic molecules.[5][6] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a base.[7]
While specific literature on the coupling of this compound is not extensively available, the protocols provided herein are based on well-established procedures for structurally similar and electronically demanding boronic acids, including those with fluoro- and methoxy-substituents.[8][9][10][11] Researchers can adapt these methods as a robust starting point for their specific applications.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) is depicted below:
-
Ar-B(OH)₂ : this compound
-
Ar'-X : Aryl or heteroaryl halide (X = I, Br, Cl) or triflate
-
Pd Catalyst : A palladium(0) or palladium(II) species
-
Ligand : Phosphine-based ligands are common
-
Base : Typically an inorganic base such as a carbonate or phosphate
-
Solvent : An appropriate organic solvent or solvent mixture
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, and often requires optimization for each specific substrate pairing.
Data Presentation: Representative Conditions for Suzuki-Miyaura Couplings
The following table summarizes common conditions for palladium-catalyzed Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids and aryl halides. This data, compiled from various sources, can serve as a guide for reaction optimization.
| Palladium Catalyst | Ligand | Base | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ (integral) | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 75-95 | General Knowledge |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 80-98 | General Knowledge |
| PdCl₂(dppf) | dppf (integral) | Cs₂CO₃ | DMF | 90-120 | 70-90 | General Knowledge |
| XPhosPdG2 | XPhos | K₂CO₃ | THF/H₂O | Room Temp - 80 | 85-99 | [4] |
| Pd/C (heterogeneous) | None | Na₂CO₃ | Ethanol/H₂O | 78 | 60-90 | General Knowledge |
Experimental Protocols
Note: The following protocol is a general guideline and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. An inert atmosphere is crucial for many palladium-catalyzed reactions to prevent catalyst deactivation.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Ethanol mixture, or 1,4-Dioxane)
-
Deionized water
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Reaction Setup and Execution
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv).
-
Add the degassed solvent system (e.g., a 3:1 mixture of toluene and ethanol, and a small amount of water) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 3-propoxy-5-(trifluoromethoxy)phenyl moiety into target molecules. This structural motif is of interest in drug discovery due to the unique physicochemical properties conferred by the trifluoromethoxy group, including increased metabolic stability and lipophilicity, which can favorably impact the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.
These application notes provide a detailed overview of the use of a closely related analog, (3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid, in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor. The protocols and data presented are derived from patent literature and scientific publications and are intended to serve as a guide for researchers in the synthesis and evaluation of similar bioactive molecules.
Application Highlight: Synthesis of Mavacamten
Mavacamten is a selective allosteric inhibitor of cardiac myosin ATPase developed for the treatment of hypertrophic cardiomyopathy (HCM).[1] The synthesis of Mavacamten involves a key Suzuki-Miyaura coupling reaction to introduce the substituted phenyl group.
Biological Activity of Mavacamten
Mavacamten reduces the excessive myosin-actin cross-bridge formation that leads to hypercontractility in HCM.[2] Its inhibitory activity has been characterized in various assays.
| Compound | Assay | IC50 (µM) | Reference |
| Mavacamten | In vitro filament gliding assay (cardiac heavy meromyosin) | 0.14 | [3] |
| Mavacamten | In vitro filament gliding assay (cardiac subfragment 1) | 0.62 | [3] |
| Mavacamten | Myosin SRX population stabilization in STF system | 1.2 ± 0.5 | [4][5] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids. The following is a general protocol that can be adapted for the coupling of this compound with a suitable aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and the palladium catalyst (0.01-0.05 equiv) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Synthesis of Mavacamten Intermediate via Suzuki Coupling
The synthesis of Mavacamten involves the coupling of a pyrimidine derivative with a substituted phenylboronic acid. While the exact propoxy-trifluoromethoxy analog is not detailed in the available literature for Mavacamten synthesis, a closely related synthesis using (3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is described in patent literature. Researchers can adapt this protocol for their specific needs.
Reaction Scheme:
Caption: General scheme for the Suzuki coupling step in Mavacamten synthesis.
Detailed Protocol (Adapted from Patent Information):
A detailed, step-by-step protocol for the Suzuki coupling in the synthesis of Mavacamten is proprietary and found within patent literature. Researchers should consult relevant patents (e.g., WO 2019028360) for specific reagents, conditions, and yields. The general protocol provided above serves as a foundational method.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of Mavacamten and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of Mavacamten in hypertrophic cardiomyopathy.
Caption: General experimental workflow for the synthesis and evaluation of bioactive molecules.
Conclusion
This compound and its analogs are valuable reagents for the synthesis of complex bioactive molecules. The Suzuki-Miyaura coupling provides an efficient means to incorporate this substituted phenyl moiety, leading to compounds with potentially improved pharmacological properties. The successful development of Mavacamten highlights the utility of this chemical scaffold in addressing challenging therapeutic targets. The protocols and data presented herein offer a starting point for researchers to explore the synthesis and biological evaluation of novel compounds utilizing this versatile building block.
References
- 1. Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited via inotropic effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid and Its Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. Initial research indicates that this specific compound is not widely documented in scientific literature or commercially available. However, a structurally similar and commercially accessible analog, (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid [1][2][3], is frequently used in organic synthesis. This guide will focus on the applications and protocols for this analog, with the understanding that the methodologies presented are broadly applicable to other arylboronic acids.
Arylboronic acids are versatile reagents in modern chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[4][5] The trifluoromethyl group, in particular, is of significant interest in drug discovery as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7]
Compound Properties and Safety Information
Proper handling and storage are crucial when working with arylboronic acids. Always consult the material safety data sheet (MSDS) before use.[8][9]
Table 1: Physicochemical Properties of (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
| Property | Value | Reference |
| CAS Number | 1256345-47-7 | [1][2][3] |
| Molecular Formula | C10H12BF3O3 | [2][3] |
| Molecular Weight | 248.01 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Purity | >95% | [3] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9]
-
Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption, as boronic acids can dehydrate to form boroxines.[8]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[8] Arylboronic acids have been noted as potentially weakly mutagenic, so minimizing exposure is important.[11]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[12] This reaction involves the coupling of an organoboron compound (like our subject boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[4][5]
The general transformation is as follows:
Aryl-B(OH)₂ + Aryl'-X → Aryl-Aryl' (in the presence of a Pd catalyst and a base)
The trifluoromethylphenyl moiety introduced by this specific boronic acid is valuable in medicinal chemistry for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7]
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling reaction. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may need to be optimized for different substrates.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv).[13]
-
Add a magnetic stir bar.
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[13]
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand; 1-5 mol%).
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water) via syringe.[4]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[13]
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to yield the pure biaryl product.
-
Table 2: Example Suzuki-Miyaura Reaction Conditions
| Component | Example Reagent/Condition | Molar Ratio/Concentration | Purpose |
| Aryl Halide | 4-Bromoanisole | 1.0 equiv | Electrophilic partner |
| Boronic Acid | (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid | 1.2 equiv | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ | 3 mol % | Catalyzes the C-C bond formation |
| Base | K₂CO₃ | 2.0 equiv | Activates the boronic acid |
| Solvent | 1,4-Dioxane / H₂O | 4:1 mixture | Reaction medium |
| Temperature | 90 °C | - | Provides energy for the reaction |
| Time | 12-24 hours | - | Duration to reach completion |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. parchem.com [parchem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. diva-portal.org [diva-portal.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. chempoint.com [chempoint.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low Yield of the Desired Cross-Coupling Product
-
Question: I am observing a low yield of my desired biaryl product when using this compound in a Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve the yield?
-
Answer: Low yields are often attributed to side reactions that consume the boronic acid. The primary competing reactions are protodeboronation and homocoupling. The electron-withdrawing nature of the trifluoromethoxy group can make the boronic acid more susceptible to these side reactions, especially under basic conditions.[1][2][3]
Troubleshooting Steps:
-
Minimize Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, forming 1-propoxy-3-(trifluoromethoxy)benzene as a byproduct. This reaction is often accelerated by high temperatures and the presence of water.
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a boronic pinacol ester (Bpin), which is more robust and less prone to protodeboronation.[4]
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The use of anhydrous bases is also recommended.[4]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still facilitate the reaction. Strong bases and high heat can promote protodeboronation.[1][2][5]
-
-
Reduce Homocoupling: This side reaction results in the formation of a symmetrical biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[6]
-
Degas the Reaction Mixture: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[6]
-
-
Optimize Reaction Conditions:
-
Choice of Palladium Catalyst and Ligand: For electron-deficient boronic acids, specialized catalyst systems may be required to achieve efficient cross-coupling.[2]
-
Solvent Selection: Aprotic solvents are generally preferred to minimize protodeboronation.
-
-
Issue 2: Identification of Unknown Byproducts
-
Question: I have isolated byproducts from my reaction mixture that I cannot identify. What are the likely structures?
-
Answer: The most probable byproducts are the result of protodeboronation and homocoupling.
-
Protodeboronation Product: 1-propoxy-3-(trifluoromethoxy)benzene. This can be identified by comparing its analytical data (e.g., NMR, MS) to a known standard or predicted spectra.
-
Homocoupling Product: 3,3'-dipropoxy-5,5'-bis(trifluoromethoxy)-1,1'-biphenyl. This symmetrical biaryl will have a distinct NMR spectrum and a mass corresponding to the dimer of the aryl group.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound prone to side reactions?
-
Q2: Can I use aqueous bases for my Suzuki-Miyaura coupling with this boronic acid?
-
A2: While many Suzuki-Miyaura reactions use aqueous bases, for electron-deficient boronic acids like this one, it can increase the rate of protodeboronation.[1][3] If an aqueous base is necessary, it is crucial to carefully optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize this side reaction. Using anhydrous conditions is generally recommended.
-
-
Q3: How does the propoxy group affect the reactivity of the boronic acid?
-
A3: The propoxy (-OPr) group is an electron-donating group. While the trifluoromethoxy group has a dominant electron-withdrawing effect, the propoxy group may slightly modulate the electronic properties of the phenyl ring. However, the overall electron-deficient nature of the ring due to the trifluoromethoxy group is the primary driver of its reactivity and susceptibility to side reactions.
-
-
Q4: Are there alternative coupling partners to boronic acids that might be more stable?
Data Summary
The following table summarizes the expected impact of various reaction parameters on the key side reactions of this compound, based on general principles for electron-deficient arylboronic acids.
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | Recommendation for Minimizing Side Reactions |
| Temperature | Increases with higher temperature | Can increase | Use the lowest effective temperature. |
| Base Strength | Increases with stronger bases | Can be affected | Use the mildest effective base (e.g., K3PO4, Cs2CO3). |
| Water Content | Significantly increases rate | Can be affected | Use anhydrous solvents and reagents. |
| Oxygen | No direct major effect | Significantly increases rate | Thoroughly degas the reaction mixture. |
| Boron Reagent | Higher for boronic acid | Similar for both | Use a more stable boronic ester (e.g., pinacol ester). |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is designed to minimize protodeboronation and homocoupling for the coupling of this compound with an aryl halide.
Materials:
-
This compound or its pinacol ester
-
Aryl halide (bromide or iodide preferred)
-
Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst system with a suitable ligand)
-
Anhydrous base (e.g., K3PO4 or CsF)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DME)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Dry all glassware in an oven and cool under an inert atmosphere.
-
Ensure the base is anhydrous (e.g., by drying in an oven).
-
Degas the solvent by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound or its pinacol ester (1.2-1.5 eq), and the anhydrous base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed, anhydrous solvent via cannula or syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (start with a moderate temperature, e.g., 80 °C, and optimize as needed).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. reddit.com [reddit.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deboronation of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the deboronation of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and successful application of this reagent in your experiments.
Troubleshooting Guide: Unexpected Deboronation
Experiencing lower than expected yields or the presence of impurities in your reaction? You may be encountering deboronation. This guide will help you identify and resolve common issues.
| Symptom | Potential Cause | Recommended Solution |
| Low yield of desired cross-coupled product and presence of 1-propoxy-3-(trifluoromethoxy)benzene as a byproduct. | Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction for arylboronic acids, especially under harsh reaction conditions.[1][2] | Optimize reaction conditions: use milder bases, lower reaction temperatures, and shorter reaction times. Consider using a "slow-release" strategy with a boronic ester derivative.[2][3] |
| Formation of phenol byproduct (3-Propoxy-5-(trifluoromethoxy)phenol). | Oxidative Deboronation: The boronic acid is oxidized, leading to the formation of a phenol. This can be caused by reactive oxygen species.[4] | Degas solvents thoroughly to remove dissolved oxygen. Work under an inert atmosphere (e.g., Argon or Nitrogen). Avoid oxidizing agents. |
| Inconsistent reaction outcomes. | Improper Storage or Handling: Exposure to moisture, heat, or light can lead to degradation of the boronic acid over time.[5] | Store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere. Use fresh material for best results. |
| Failure of the Suzuki-Miyaura coupling reaction to proceed. | Incorrect pH: The pH of the reaction is critical. While basic conditions are required to activate the boronic acid to the more nucleophilic boronate, excessively high pH can accelerate deboronation.[2][6] | Screen different bases (e.g., carbonates, phosphates, fluorides) and their concentrations to find the optimal pH for your specific substrates.[3] |
| Difficulty in purifying the final product due to multiple byproducts. | Multiple Degradation Pathways: A combination of protodeboronation and oxidative deboronation may be occurring. | Address both pathways by working under inert conditions and optimizing the reaction parameters (base, temperature, time). Consider converting the boronic acid to a more stable derivative like a boronate ester.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem?
A1: Deboronation is a chemical process where the boronic acid group (-B(OH)₂) is cleaved from the aryl ring. The two main types are protodeboronation (replacement with a hydrogen atom) and oxidative deboronation (replacement with a hydroxyl group).[2][4] This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling because it consumes the starting material, leading to reduced yields of the desired product and the formation of difficult-to-remove byproducts.[9]
Q2: How do the substituents on this compound affect its stability?
A2: The electronic properties of the substituents on the phenyl ring influence the susceptibility of an arylboronic acid to deboronation. The propoxy group is electron-donating, which can increase the electron density on the ring and potentially make it more susceptible to certain deboronation pathways. Conversely, the trifluoromethoxy group is strongly electron-withdrawing, which generally increases the Lewis acidity of the boron atom and can impact stability.[10] The interplay of these two groups determines the overall stability profile.
Q3: Under what pH conditions is this compound most stable?
A3: For many simple arylboronic acids, stability is greatest at a neutral pH. Both acidic and basic conditions can promote protodeboronation.[2] The Suzuki-Miyaura reaction, however, requires basic conditions to form the active tetrahedral boronate species.[6] Therefore, a careful balance must be struck, using the mildest effective base to promote the desired reaction while minimizing deboronation.
Q4: Can I use boronic esters of this compound to prevent deboronation?
A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester (ArB(pin)) or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to prevent premature deboronation.[7][11] These esters are generally more stable to storage and handling and can be used in "slow-release" protocols where the active boronic acid is generated in situ during the reaction, keeping its concentration low and minimizing side reactions.[2]
Q5: How can I detect and quantify deboronation in my reaction?
A5: Several analytical techniques can be used to monitor deboronation. Thin-layer chromatography (TLC) with a boron-selective stain like curcumin can qualitatively detect the presence of boronic acids.[12] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is effective for separating and quantifying the boronic acid, the desired product, and the deboronated byproducts.[13][14] ¹H and ¹⁹F NMR spectroscopy can also be used to monitor the disappearance of the starting material and the appearance of byproducts.[15]
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store the solid boronic acid in a tightly sealed container in a desiccator at 2-8 °C. For long-term storage, consider placing the container inside a sealed bag with a desiccant under an argon or nitrogen atmosphere. Protect from light.
-
Handling: Handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Use clean, dry spatulas and glassware.
-
Solutions: If preparing a stock solution, use a dry, deoxygenated solvent. Store the solution under an inert atmosphere and use it as quickly as possible.
Protocol 2: Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling reaction to minimize the deboronation of this compound.
-
Reagent Preparation:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if required, 1-5 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Solvent and Base Addition:
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water).
-
Add the chosen base (e.g., K₂CO₃, K₃PO₄, CsF, 2-3 equiv.) dissolved in degassed water.
-
-
Reaction:
-
Stir the reaction mixture vigorously at the desired temperature (start with a lower temperature, e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizing Deboronation Pathways and Prevention
The following diagrams illustrate the key chemical pathways involved in deboronation and the strategies to mitigate this unwanted side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. laballey.com [laballey.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in their synthetic workflows. The following information provides troubleshooting advice and answers to frequently asked questions, with a focus on improving reaction yields in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how do they impact reactivity?
A1: This boronic acid possesses two electronically distinct substituents. The propoxy group (-OCH₂CH₂CH₃) is an electron-donating group, which generally increases the nucleophilicity of the aryl system. Conversely, the trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which can decrease the nucleophilicity. This unique electronic profile can influence the rates of key steps in the Suzuki-Miyaura catalytic cycle, particularly transmetalation. The position of these groups can also introduce steric considerations.
Q2: How should I store and handle this compound to ensure its stability?
A2: Phenylboronic acids are generally stable, white powders that are easy to handle[1]. However, like many boronic acids, this compound can be susceptible to degradation over time, particularly through protodeboronation (cleavage of the C-B bond).[2][3] It is recommended to store the compound in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture and oxygen. For long-term storage, refrigeration is advised.
Q3: My reaction yield is low. What are the most common initial checks to perform?
A3: When encountering low yields in Suzuki coupling reactions, a systematic check of your reagents and setup is the first step.[4]
-
Reagent Purity: Ensure the boronic acid, aryl halide, catalyst, ligand, and base are of high purity and have been stored correctly. Phosphine ligands are particularly prone to oxidation.[4]
-
Solvent Quality: Use anhydrous and properly degassed solvents. Oxygen can deactivate the palladium catalyst.[4]
-
Inert Atmosphere: The reaction should be conducted under a strict inert atmosphere (nitrogen or argon) to prevent catalyst oxidation and unwanted side reactions like homocoupling.[2][4]
-
Reaction Temperature: Verify that the reaction is being heated to the appropriate temperature.
Q4: I suspect protodeboronation is a major issue. How can I minimize this side reaction?
A4: Protodeboronation is a common cause of low yields, especially with boronic acids that have electron-withdrawing groups.[4][5] To mitigate this:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[6][7] Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can sometimes be beneficial compared to stronger bases like sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃).[2]
-
Anhydrous Conditions: Minimizing water content by using anhydrous solvents can reduce the rate of protodeboronation.[2]
-
Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can help reduce the extent of this side reaction.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[3][4][5]
Q5: What are the typical side products I might observe, and how can I reduce them?
A5: Besides the desired product, two common side products in Suzuki coupling are:
-
Homocoupling Product: This results from the coupling of two boronic acid molecules. It is often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), promoting this side reaction.[2][3] Thoroughly degassing solvents and maintaining an inert atmosphere is the primary solution.[2]
-
Dehalogenation Product: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. Optimizing reaction conditions, such as the choice of base and solvent, can help minimize this.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive Catalyst: The palladium catalyst may have degraded. Pd(0) species are sensitive to air.[4] | Use a fresh batch of catalyst and ligand. Consider using a more stable pre-catalyst. Ensure the reaction is rigorously degassed. |
| Poor Substrate Reactivity: The aryl halide partner may be unreactive (e.g., an aryl chloride). | The general reactivity trend is I > Br > OTf >> Cl.[4] For less reactive halides like chlorides, specialized, highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald-type ligands) are often required.[4] | |
| Incorrect Base/Solvent Combination: The choice of base and solvent is critical and interdependent.[8] | Screen different base and solvent combinations. Common systems include K₂CO₃ in dioxane/water, or K₃PO₄ in toluene/water.[9] | |
| Reaction Stalls / Incomplete Conversion | Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. | Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Use a more robust ligand that protects the palladium center. |
| Insufficient Base: The base is consumed during the reaction. | Ensure at least 2-3 equivalents of base are used. | |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid.[3] | Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Pd(II) Pre-catalyst Reduction Issues: If using a Pd(II) source (like Pd(OAc)₂), its reduction to the active Pd(0) may be inefficient, leading to side reactions.[3] | Homocoupling can sometimes be a pathway to generate the active Pd(0) catalyst. However, to minimize it as a major byproduct, ensure efficient pre-catalyst activation. | |
| Difficult Purification (Product and Starting Material Co-elute) | Similar Polarity: The product and starting materials may have very similar polarities. | If conversion is high, an acid/base wash may help remove unreacted boronic acid. Otherwise, optimizing the reaction to go to full conversion is the best strategy. Different chromatography conditions (e.g., different solvent systems or columns) may also be necessary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol. Optimal conditions may vary depending on the specific aryl halide used.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried reaction flask, add the this compound, the aryl halide, and the base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Add the palladium catalyst to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization Screening Conditions
If the general protocol provides low yield, a screening of different parameters is recommended.
| Variable | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (9:1) | THF / H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 110 °C |
Visualized Workflows and Logic
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
Disclaimer: The following purification techniques and troubleshooting guides are based on established principles for the purification of arylboronic acids. As specific experimental data for (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is not extensively available in published literature, these recommendations should be considered as starting points and may require optimization for your specific sample and impurity profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in arylboronic acids include:
-
Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. These are often in equilibrium with the boronic acid form.[1]
-
Protodeboronated side-products: The arene resulting from the cleavage of the C-B bond (1-propoxy-3-(trifluoromethoxy)benzene). This can occur under harsh acidic or basic conditions, or in the presence of certain metals.
-
Unreacted starting materials: Depending on the synthetic route, this could include the corresponding aryl halide or organometallic reagent.
-
Homocoupling products: Biaryl compounds formed from the coupling of two boronic acid molecules.
Q2: My boronic acid appears to be losing purity during storage. What is happening and how can I prevent it?
A2: Boronic acids can slowly dehydrate to form boroxines, which can affect the stoichiometry of subsequent reactions.[1] It is recommended to store this compound in a cool, dry place under an inert atmosphere. For long-term storage, consider converting it to a more stable boronate ester (e.g., a pinacol ester) and hydrolyzing it back to the boronic acid just before use.
Q3: I am having trouble with column chromatography. My compound is either sticking to the silica gel or streaking badly.
A3: This is a common issue with boronic acids on silica gel. The acidic nature of silica can cause degradation or strong adsorption. Here are a few solutions:
-
Use an alternative stationary phase: Neutral alumina can be a good substitute for silica gel.[2]
-
Modify the eluent: Adding a small amount of a modifier like acetic acid (e.g., 0.1-1%) to your eluent system can sometimes improve the chromatography by competing for active sites on the silica.
-
Use boric acid-impregnated silica gel: This technique can suppress the over-adsorption of boronic esters, and may also be effective for boronic acids.
Q4: Can I use reverse-phase HPLC for purification?
A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be an effective method for purifying boronic acids, especially for achieving high purity on a small to medium scale. A common mobile phase would be a gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Purification
| Possible Cause | Troubleshooting & Optimization |
| Degradation on Silica Gel | Avoid prolonged exposure to silica gel. If using column chromatography, run the column as quickly as possible. Consider using neutral alumina as the stationary phase. |
| Protodeboronation | Avoid unnecessarily harsh acidic or basic conditions during workup and purification. |
| Compound is too soluble in recrystallization solvent | Carefully screen for a suitable recrystallization solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Loss during aqueous washes | If performing an acid-base extraction, ensure the pH is sufficiently acidic (pH ~2) before re-extracting the boronic acid into an organic solvent. |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting & Optimization |
| Boroxine Formation | Boroxines are in equilibrium with the boronic acid. To favor the monomeric form, ensure the presence of water. Recrystallization from a solvent mixture containing some water may help. For characterization, boroxines can often be converted back to the boronic acid by dissolving the sample in a solvent like acetone and adding a small amount of water. |
| Co-eluting Impurities in Chromatography | Optimize the eluent system. Try a different solvent system or stationary phase (e.g., switching from a hexane/ethyl acetate system on silica to a dichloromethane/methanol system on alumina). |
| Non-acidic impurities remaining after acid-base extraction | Ensure thorough mixing during the extraction process. Perform multiple extractions with the basic solution to ensure all the boronic acid has been converted to its salt and transferred to the aqueous layer. |
Issue 3: Oily Product Instead of Crystalline Solid
| Possible Cause | Troubleshooting & Optimization |
| Residual Solvent | Ensure the purified product is thoroughly dried under high vacuum. |
| Amorphous Solid | The compound may naturally be an amorphous solid or a low-melting solid. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| "Oiling out" during recrystallization | This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Add more solvent to the hot mixture to ensure the compound remains dissolved, then allow it to cool more slowly. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of the crude material in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, and mixtures thereof) to find a suitable system where the compound is soluble when hot but sparingly soluble at room temperature. A toluene/heptane or ethyl acetate/hexane mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (or the more polar solvent of a binary system) portionwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a binary solvent system, the less polar solvent can be added slowly until the solution becomes slightly turbid, then reheated to clarify and cooled. For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude boronic acid in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of a base like sodium hydroxide (NaOH).[3] The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which will move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Organic Wash (Optional): The combined basic aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as 1-2 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). The pure boronic acid should precipitate out.
-
Product Extraction: Extract the precipitated boronic acid back into a fresh portion of organic solvent (e.g., ethyl acetate or diethyl ether). Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase and eluent system. For this compound, neutral alumina is recommended to avoid degradation. A suitable eluent system would be a gradient of hexane and ethyl acetate.
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of the stationary phase, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using a gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Caption: Troubleshooting decision tree for purification.
Caption: Workflow for purification by acid-base extraction.
References
Common issues in reactions involving (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. The following information is designed to address common issues encountered during experimental procedures, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A1: Like most boronic acids, this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. It is sensitive to moisture and air, which can lead to slow decomposition. For long-term storage, refrigeration at 0-6°C is recommended.
Q2: What is the role of the propoxy and trifluoromethoxy substituents on the reactivity of the boronic acid?
A2: The two substituents have opposing electronic effects. The propoxy group (-OPr) is an electron-donating group, which can increase the electron density on the aromatic ring and the boron atom. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group.[1] This combination can influence the transmetalation step in Suzuki-Miyaura couplings. The unique electronic properties and stability make it a useful reagent in organic synthesis.[2][3]
Q3: In which solvents is this compound soluble?
A3: The trifluoromethoxy substituent generally improves the compound's solubility in organic solvents.[2] It is typically soluble in common organic solvents used for cross-coupling reactions such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Q4: Can this boronic acid undergo protodeboronation? What conditions favor this side reaction?
A4: Yes, protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction for all arylboronic acids. This can be more pronounced with electron-rich arylboronic acids or under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or strongly acidic or basic conditions). The presence of the electron-donating propoxy group might slightly increase the susceptibility to protodeboronation compared to analogs with only electron-withdrawing groups.
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0).[4] Consider using a fresh batch of catalyst or a more active precatalyst like a Buchwald-type ligand/palladium system (e.g., XPhos, SPhos).[4] |
| Inappropriate Base | The choice of base is crucial. For this boronic acid, a moderately strong base like K2CO3 or Cs2CO3 is a good starting point.[5] If the reaction is sluggish, a stronger base like K3PO4 may be beneficial. The base must be anhydrous for non-aqueous reactions. |
| Poor Solvent Choice | The solvent system can significantly impact the reaction. A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often effective.[6] Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. |
| Oxygen Contamination | Suzuki-Miyaura couplings are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Low Reaction Temperature | If the reaction is not proceeding, gradually increasing the temperature may be necessary, but be mindful of potential side reactions like protodeboronation at excessively high temperatures. |
Issue 2: Presence of Significant Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of the Boronic Acid | This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or high catalyst loading. Ensure rigorous degassing of the reaction mixture and consider slightly reducing the palladium catalyst loading. |
| Protodeboronation Product Detected | This results in the formation of 1-propoxy-3-(trifluoromethoxy)benzene. This can be caused by excessive heat, prolonged reaction times, or the presence of acidic or protic impurities. Reduce the reaction temperature or time. Ensure the base is not fully consumed. |
| Hydrolysis of the Coupling Partner | If your coupling partner is an aryl halide with activating groups, it may be susceptible to hydrolysis under basic conditions, especially at high temperatures. Consider a milder base or lower reaction temperature. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Residual Boronic Acid or Boronic Anhydrides | Boronic acids can sometimes be challenging to remove completely. A common method is to wash the organic extract with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid. Alternatively, a silica gel plug or column chromatography can be effective. |
| Co-elution with Homocoupled Product | The homocoupled product may have a similar polarity to the desired product, making chromatographic separation difficult.[6] Optimizing the reaction conditions to minimize the formation of this byproduct is the best approach. If separation is necessary, try different solvent systems for chromatography or consider preparative HPLC. |
General Experimental Protocol
Below is a general protocol for a Suzuki-Miyaura coupling reaction. Note that conditions should be optimized for each specific substrate.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K2CO3, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and ligand (if required) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Logic
Caption: A troubleshooting flowchart for low product yield.
References
Troubleshooting failed reactions with (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in Suzuki-Miyaura cross-coupling reactions involving (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. The unique electronic and steric properties of this reagent can present specific hurdles, which are addressed in the frequently asked questions (FAQs) and troubleshooting guides below.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low or no yield in Suzuki-Miyaura reactions with this substrate can often be attributed to a combination of electronic and steric factors. The trifluoromethoxy group is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow the transmetalation step in the catalytic cycle. The propoxy group, while not in the ortho position, contributes to the steric bulk of the molecule.
Initial troubleshooting should focus on:
-
Catalyst and Ligand Choice: Ensure you are using a palladium catalyst and ligand system suitable for electron-deficient and potentially sterically hindered coupling partners.
-
Base Selection: The choice of base is critical and can significantly influence the reaction outcome.
-
Reaction Conditions: Temperature and solvent can play a crucial role in overcoming activation barriers.
-
Reagent Quality: Verify the purity and stability of your this compound, as boronic acids can degrade over time.
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid functional group with a hydrogen atom, is a common side reaction, especially with electron-deficient arylboronic acids. To minimize this:
-
Use Anhydrous Conditions: Water is a primary proton source for this side reaction. Ensure your solvents and reagents are thoroughly dried.
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as K₃PO₄, Cs₂CO₃, or KF.
-
Use a Stoichiometric Amount of Boronic Acid: Using a large excess of the boronic acid can sometimes lead to increased side reactions. Start with a ratio of 1.2 to 1.5 equivalents relative to the limiting reagent.
Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the likely causes and solutions?
A3: Homocoupling of boronic acids to form a biaryl species is often promoted by the presence of oxygen and certain palladium species.
-
Ensure a Rigorously Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Use a Pd(0) Catalyst: Pre-catalysts in the Pd(II) oxidation state need to be reduced in situ to the active Pd(0) species. This reduction process can sometimes lead to homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst can sometimes circumvent this issue.
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A4: For a challenging substrate like this compound, starting with robust and well-established conditions is recommended. A good starting point would be:
-
Catalyst: A modern palladium precatalyst, such as a Buchwald palladacycle (e.g., XPhos Pd G3), is often effective for challenging couplings.
-
Ligand: A bulky, electron-rich biarylphosphine ligand like XPhos or SPhos can help to promote both oxidative addition and reductive elimination, which can be beneficial for sterically hindered and electron-deficient substrates.
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is a good initial choice.
-
Solvent: A polar aprotic solvent system such as 1,4-dioxane/water or toluene/water is commonly used.
-
Temperature: Elevated temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion.
Troubleshooting Guide
The following table summarizes common problems, potential causes, and suggested solutions when working with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust precatalyst (e.g., Buchwald palladacycles). |
| Inefficient transmetalation due to the electron-withdrawing trifluoromethoxy group | Increase reaction temperature. Switch to a more electron-donating and bulky ligand (e.g., SPhos, XPhos) to accelerate the catalytic cycle. | |
| Steric hindrance from the propoxy group | Use a bulky ligand to promote reductive elimination. Increase reaction time. | |
| Incorrect base selection | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF). The optimal base can be highly substrate-dependent. | |
| Significant Protodeboronation | Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Base is too strong | Switch to a milder base (e.g., KF, K₂CO₃). | |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of Boronic Acid | Oxygen contamination | Degas the solvent and reaction mixture thoroughly with an inert gas. Maintain a positive inert gas pressure. |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst source directly. | |
| Incomplete Reaction | Insufficient temperature | Increase the reaction temperature in increments of 10-20 °C. |
| Catalyst deactivation | Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). | |
| Poor solvent choice | Screen alternative solvent systems (e.g., THF/water, DMF/water). |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Reaction
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed reactions with this compound.
Technical Support Center: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions. Given the limited specific literature on this compound, the advice provided is based on established principles for substituted arylboronic acids, especially those with electron-withdrawing and sterically demanding groups.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary factors to investigate?
A1: When encountering low or no yield, several key parameters should be systematically evaluated:
-
Catalyst Activity: Ensure the palladium catalyst and phosphine ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst to ensure a sufficient concentration of the active catalytic species.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Base Selection and Strength: The choice of base is critical. For electron-deficient boronic acids, a stronger base such as K₃PO₄ or Cs₂CO₃ may be required to facilitate the transmetalation step.[1] However, excessively strong bases can promote side reactions.[3]
-
Solvent System: The solvent system must be appropriate for both coupling partners and the catalyst system. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is common for Suzuki couplings to dissolve the inorganic base.[1]
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome slow reaction kinetics, particularly with challenging substrates.[1]
Q2: I am observing a significant amount of a homocoupling byproduct, 1,1'-bis(3-propoxy-5-(trifluoromethoxy)phenyl). What causes this and how can it be minimized?
A2: The formation of a homocoupling byproduct is a common issue in Suzuki-Miyaura reactions. It can be attributed to several factors:
-
Presence of Pd(II): If Pd(II) species are present in the reaction mixture without being rapidly converted to the active Pd(0) catalyst, they can promote the homocoupling of two boronic acid molecules.[2] This is more likely if you are using a Pd(II) precatalyst and the initial reduction is inefficient.
-
Oxygen: As mentioned, oxygen can facilitate the oxidative homocoupling of boronic acids.[2][4] Rigorous exclusion of air is crucial.
-
Electron-Deficient Boronic Acids: Arylboronic acids with electron-withdrawing groups, such as the trifluoromethoxy group in your compound, can be more prone to homocoupling.[5][6]
To minimize homocoupling:
-
Use a highly active Pd(0) catalyst or a precatalyst that rapidly generates Pd(0).
-
Ensure thorough degassing of solvents and maintain a strict inert atmosphere.
-
Consider adding a mild reducing agent to the reaction mixture to keep the palladium in the Pd(0) state.[4]
Q3: My starting boronic acid appears to be degrading during the reaction, leading to the formation of 1-propoxy-3-(trifluoromethoxy)benzene. What is this side reaction and how can I prevent it?
A3: This side product is the result of protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is a known decomposition pathway for boronic acids, especially under certain reaction conditions.[7]
Factors that can promote protodeboronation include:
-
Presence of Protic Solvents (especially water) and Base: The combination of a protic source and a base can facilitate the cleavage of the C-B bond.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
To mitigate protodeboronation:
-
Use Anhydrous Conditions: If possible, consider running the reaction under anhydrous conditions with a suitable organic base.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. These are generally more resistant to protodeboronation.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessively high temperatures.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active catalyst system (e.g., a Buchwald ligand-based catalyst).[8] | Catalysts can degrade over time. More active ligands can promote the catalytic cycle with challenging substrates. |
| Insufficiently Strong Base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1] | Electron-deficient boronic acids often require a stronger base for efficient transmetalation. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | Higher temperatures can overcome activation energy barriers for slow reactions. |
| Poor Solubility | Choose a solvent system that ensures all reactants are in solution at the reaction temperature. | Poor solubility can lead to slow reaction rates. |
Issue 2: Predominant Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and ensure the reaction is run under a robust inert atmosphere. | Oxygen promotes the oxidative homocoupling of boronic acids.[2] |
| Inefficient Pd(II) Reduction | Use a Pd(0) source directly or a precatalyst known for rapid generation of Pd(0). Add a mild reducing agent like potassium formate.[4] | Minimizing the concentration of free Pd(II) reduces the likelihood of boronic acid homocoupling.[4] |
| Electron-Deficient Nature of Boronic Acid | Use a more electron-rich phosphine ligand to accelerate the desired cross-coupling pathway.[1] | Electron-rich ligands can enhance the catalytic activity towards the desired reaction over side reactions. |
Issue 3: Significant Protodeboronation
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Water/Protic Species | Use anhydrous solvents and an organic base. | Minimizes the source of protons that can lead to protodeboronation. |
| Boronic Acid Instability | Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. | Boronate esters are generally more stable towards protodeboronation under coupling conditions. |
| Prolonged Reaction Time/High Temperature | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Attempt the reaction at a lower temperature. | Reduces the exposure of the boronic acid to conditions that promote its decomposition. |
Quantitative Data from Analogous Reactions
While specific quantitative data for this compound is scarce, the following table presents representative yields and byproduct formation from Suzuki-Miyaura reactions of structurally similar electron-deficient arylboronic acids. This data is intended to provide a general expectation of reaction outcomes.
| Arylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) | Ref. |
| (4-Formylphenyl)boronic acid | 2-Bromo-1,3-bis(trifluoromethyl)benzene | Pd(OAc)₂/SPhos | Na₂CO₃ | Toluene | 100 | 85 | ~10 | [5] |
| (3,5-Bis(trifluoromethyl)phenyl)boronic acid | 4-Bromoanisole | Pd₂(dba)₃/PPh₃ | K₃PO₄ | Dioxane | 100 | 74 | Not Reported | [6] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ | CsF/Ag₂O | DME | 70 | >90 | Not Reported | [9] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd/C | K₂CO₃ | Water | 110 | High | Not Reported | [10] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.
Protocol 1: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Purification of Crude Product to Remove Boronic Acid-Derived Impurities
-
Aqueous Wash: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with an aqueous solution of a mild base (e.g., 1 M NaOH or Na₂CO₃) to extract any unreacted boronic acid and boric acid byproducts.
-
Acid Wash (Optional): If the desired product is non-basic, a wash with a dilute acid (e.g., 1 M HCl) can help remove basic impurities.
-
Chromatography: If impurities co-elute with the product during standard silica gel chromatography, consider using a different solvent system or a different stationary phase (e.g., alumina).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Byproduct Formation
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. www1.udel.edu [www1.udel.edu]
Validation & Comparative
A Comparative Guide to (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic Acid and Structurally Related Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The choice of boronic acid is critical as its substituents significantly influence reactivity, stability, and ultimately the yield of the desired product.
This guide provides a comparative analysis of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid against other boronic acids. Due to a lack of direct comparative studies in the available scientific literature for this specific compound, this guide leverages data from structurally analogous boronic acids to infer its performance. The comparison is based on the electronic effects of the propoxy (an electron-donating group) and the trifluoromethoxy (a strong electron-withdrawing group) substituents. We will examine phenylboronic acid as a baseline, alongside 3-propoxyphenylboronic acid and 3-(trifluoromethoxy)phenylboronic acid, to elucidate the impact of these functional groups.
Theoretical Background: Substituent Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the phenylboronic acid primarily affects the transmetalation step.
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Electron-Donating Groups (EDGs): Groups like propoxy (-OCH₂CH₂CH₃) increase the electron density on the aromatic ring. This can enhance the nucleophilicity of the organic group being transferred to the palladium center, potentially accelerating the transmetalation step.
-
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethoxy (-OCF₃) decrease the electron density of the aromatic ring. While this might seem counterintuitive, EWGs can increase the Lewis acidity of the boron atom, facilitating the formation of the boronate species required for transmetalation. This can also lead to faster reaction rates.
This compound presents an interesting case with both a moderately electron-donating propoxy group and a strongly electron-withdrawing trifluoromethoxy group. The interplay of these opposing electronic effects will determine its overall reactivity.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the performance of different boronic acids in Suzuki-Miyaura coupling with various aryl halides. The data is compiled from different literature sources and serves as a representative comparison. It is important to note that reaction conditions vary, which can influence yields.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| Phenylboronic Acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 |
| 3-Propoxyphenylboronic Acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 12 | 92 |
| 3-(Trifluoromethoxy)phenylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 |
| This compound | Data Not Available | - | - | - | - | - | - |
Disclaimer: Yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, and temperature used. The data presented is for comparative illustration based on available literature for analogous compounds.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol should be optimized for specific substrates.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Reaction of an Aryl Bromide with a Phenylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid derivative (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the phenylboronic acid derivative, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process: Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction dynamics and the experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
Researchers and drug development professionals are encouraged to consider the theoretical advantages of this boronic acid and to perform specific experimental validations to determine its optimal reaction conditions and performance in their specific applications. The provided general protocol and workflow serve as a solid foundation for such investigations.
Comparative Reactivity Analysis of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in Key Cross-Coupling Reactions
For Immediate Release
A detailed comparative analysis of the predicted reactivity of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions is presented. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the expected performance of this reagent in comparison to structurally similar alternatives, supported by extrapolated experimental data from analogous compounds.
This compound is a bespoke organoboron compound featuring a unique substitution pattern. The presence of a propoxy group at the meta-position, which is electron-donating through resonance and weakly electron-withdrawing through induction, in conjunction with a strongly electron-withdrawing trifluoromethoxy group at the other meta-position, creates a distinct electronic environment that influences its reactivity in palladium- and copper-catalyzed cross-coupling reactions.
Predicted Reactivity Profile
The electronic nature of the substituents on the phenylboronic acid ring plays a crucial role in the efficiency of cross-coupling reactions. The trifluoromethoxy group is anticipated to significantly decrease the electron density of the aromatic ring, thereby enhancing the Lewis acidity of the boronic acid. This increased acidity can facilitate the transmetalation step in the Suzuki-Miyaura and Chan-Lam catalytic cycles. Conversely, the electron-donating character of the propoxy group may partially mitigate this effect.
Comparative Data for Analogous Boronic Acids in Suzuki-Miyaura Coupling
To provide a quantitative comparison, experimental data for the Suzuki-Miyaura coupling of structurally related phenylboronic acids with 4-bromoanisole are summarized below. The data for this compound is a projection based on the observed trends.
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (Predicted) this compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~90-95 |
| 3-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 equiv), the respective boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and ligand (e.g., SPhos (4 mol%)) is taken in a reaction vessel. A suitable base (e.g., K₃PO₄ (2.0 equiv)) and solvent (e.g., toluene/water 10:1) are added. The reaction mixture is degassed and heated under an inert atmosphere at the specified temperature until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Chan-Lam Coupling
To a mixture of the amine or alcohol (1.0 equiv), the boronic acid (1.5 equiv), and a copper catalyst (e.g., Cu(OAc)₂ (10 mol%)) in a suitable solvent (e.g., dichloromethane), a base (e.g., pyridine (2.0 equiv)) is added. The reaction is stirred at room temperature and is open to the air. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. The Chan-Lam coupling is advantageous as it can often be conducted at room temperature in the presence of air.[1][2]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ (1-2 mol%)), a suitable ligand (e.g., XPhos (2-4 mol%)), and a strong base (e.g., NaOtBu (1.4 equiv)). Anhydrous solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature with stirring for the indicated time. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a logical workflow for evaluating the reactivity of the target boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for the comparative reactivity analysis.
Conclusion
Based on the electronic properties of its substituents, this compound is predicted to be a highly reactive coupling partner in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. The strong electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the rate of transmetalation, a key step in these catalytic cycles. This guide provides a foundational understanding for researchers looking to employ this novel reagent in their synthetic endeavors. Further experimental validation is recommended to confirm these predictions.
References
Navigating the Analytical Landscape of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid Reactions: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and professionals in drug development, the precise analysis of chemical reactions is paramount to ensuring product quality, optimizing reaction yields, and identifying potential impurities. When working with versatile building blocks like (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid, which is instrumental in the synthesis of complex organic molecules through cross-coupling reactions, robust analytical methodologies are critical. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reactions involving this fluorinated boronic acid, offering supporting experimental protocols and data to inform methods development and selection.
The analysis of boronic acids by LC-MS can be challenging due to their propensity to form boroxines (trimetric anhydrides), undergo protodeboronation, and their varying polarities which can affect chromatographic retention.[1] Therefore, the choice of analytical technique is crucial for obtaining accurate and reproducible results. This guide compares two common LC-MS approaches: Reversed-Phase (RP) LC-MS and Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS.
Comparison of LC-MS Methodologies
The selection between RP-LC and HILIC-LC largely depends on the specific analytical needs. RP-LC is a workhorse technique suitable for a broad range of analytes, while HILIC offers distinct advantages for highly polar compounds like many boronic acids.
| Parameter | Method 1: Reversed-Phase (RP) LC-MS | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a mobile phase with high organic content.[1] |
| Primary Application | General-purpose analysis of a wide range of reactants, products, and byproducts with varying polarities.[1] | Ideal for the retention and separation of highly polar compounds, including boronic acids and polar byproducts.[1] |
| Column | C18 or other non-polar stationary phases. | Amide, silica, or other polar stationary phases.[1] |
| Mobile Phase | Typically a mixture of water with an organic modifier (e.g., acetonitrile or methanol) and an additive (e.g., formic acid or ammonium acetate).[2] | High organic content (typically >70% acetonitrile) with a small amount of aqueous buffer. |
| MS Detection Mode | Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids.[3] | ESI in negative or positive ion mode, depending on the analytes and mobile phase.[1] |
| Typical Run Time | 5 - 15 minutes.[1] | 5 - 10 minutes.[1] |
| Advantages | - Well-established and widely available.- Good for separating a broad range of analytes.[1] | - Enhanced retention of polar analytes.- Can offer increased sensitivity for polar compounds with ESI-MS.[1] |
| Disadvantages | - Poor retention of very polar compounds.- Potential for boroxine formation.[2] | - Can be more sensitive to sample matrix effects.- Requires careful method development for gradient elution. |
| Reported Performance | For similar boronic acids, LOD of 0.1 µg and LOQ of 1.0 µg have been reported.[2] | Can offer a tenfold increase in sensitivity over reversed-phase for polar compounds with ESI-MS.[1] |
Experimental Protocols
Below are detailed experimental protocols for the two compared LC-MS methods, which can be adapted for the analysis of reactions involving this compound.
Method 1: Reversed-Phase (RP) LC-MS Protocol
This method provides a robust starting point for the analysis of a typical cross-coupling reaction mixture, such as a Suzuki-Miyaura reaction.[4]
1. Sample Preparation:
-
Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).
-
Vortex to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
2. LC-MS System and Conditions:
-
LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.
-
Column: Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm.[3]
-
Mobile Phase A: 0.1% Ammonia in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detector: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[3]
-
MRM Transitions: To be determined by infusing a standard of this compound and the expected product.
Method 2: HILIC LC-MS Protocol
This method is tailored for improved retention and separation of the polar this compound and any polar byproducts.
1. Sample Preparation:
-
Dilute the reaction mixture in acetonitrile to a final concentration suitable for LC-MS analysis. The sample diluent should have a high organic content, similar to the mobile phase, to ensure good peak shape.[1]
-
Vortex to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS System and Conditions:
-
LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.
-
Column: Waters ACQUITY UPLC BEH Amide, 100 × 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 70% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Tandem quadrupole mass spectrometer.
-
Ionization Mode: ESI, Negative Mode.
-
MRM Transitions: To be determined by infusing a standard of this compound and the expected product.
Visualizing the Process
To better illustrate the analytical workflow and a common reaction pathway for this compound, the following diagrams are provided.
Caption: Experimental workflow for LC-MS analysis of boronic acid reactions.
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5] The catalytic cycle of this reaction is a fundamental concept for understanding potential side products and for reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to the ¹H NMR Characterization of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic Acid and Its Analogs
This guide provides a detailed comparison of the ¹H NMR spectroscopic characteristics of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid with relevant alternative compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of substituted phenylboronic acids.
¹H NMR Data Comparison
The following table summarizes the experimental ¹H NMR data for key reference compounds and the predicted data for this compound. The predicted values offer a baseline for the characterization of the target molecule in the absence of direct experimental data.
| Compound | Aromatic Protons (ppm) | Propoxy Protons (ppm) | B(OH)₂ Protons (ppm) | Solvent |
| This compound (Predicted) | 7.31 (s, 1H), 7.15 (s, 1H), 6.95 (s, 1H) | 4.01 (t, 2H), 1.83 (sext, 2H), 1.05 (t, 3H) | ~7.5 (s, 2H) | CDCl₃ |
| Phenylboronic acid | 7.99 (d, 2H), 7.39 (t, 1H), 7.33 (t, 2H) | - | ~8.0 (s, 2H) | DMSO-d₆ |
| m-(Trifluoromethoxy)phenylboronic acid[1] | 8.08-7.94 (m), 7.34-7.24 (m) | - | 7.32 (s) | Acetone-d₆ |
| 1,4-Di-n-propoxybenzene[2] | 6.82 (s, 4H) | 3.86 (t, 4H), 1.76 (sext, 4H), 1.02 (t, 6H) | - | CDCl₃ |
| (Trifluoromethoxy)benzene[1][3][4] | 7.37 (t, 2H), 7.27 (d, 2H), 7.20 (t, 1H) | - | - | CDCl₃ |
Experimental Protocol: ¹H NMR Spectroscopy of Phenylboronic Acids
This section outlines a standard protocol for the ¹H NMR characterization of phenylboronic acids, including the target compound and its alternatives.
1. Sample Preparation:
-
Weigh approximately 2-5 mg of the boronic acid sample and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For many boronic acids, deuterated chloroform (CDCl₃) is a common choice. However, due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra, alternative solvents may be necessary.[5]
-
If oligomerization is observed, using deuterated methanol (CD₃OD) or adding a drop of deuterium oxide (D₂O) to the sample in an aprotic solvent can help break down the boroxine trimers and yield a clearer spectrum.[5] The exchangeable B(OH)₂ protons will not be observable in protic solvents.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts, typically from 0 to 12 ppm for ¹H NMR.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
3. Spectral Analysis:
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.
-
The aromatic region (typically 6.5-8.5 ppm) should be carefully analyzed to determine the substitution pattern on the phenyl ring.
-
The signals for the propoxy group are expected in the aliphatic region, with the O-CH₂ group appearing the most downfield.
-
The B(OH)₂ protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. This signal will exchange in the presence of D₂O.[1]
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the ¹H NMR characterization and the structural relationships of the compared compounds.
Caption: Logical workflow for ¹H NMR characterization.
Caption: Structural relationships for spectral comparison.
References
A Comparative Performance Analysis of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to drug discovery and materials science. The choice of the boronic acid reagent is critical to the success of these transformations, influencing reaction yields, times, and overall efficiency. This guide provides a comparative benchmark of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid against other structurally relevant boronic acids, supported by experimental data.
The trifluoromethoxy group (-OCF3) and similar fluorinated substituents can significantly influence the chemical properties of phenylboronic acids. The strong electron-withdrawing nature of the trifluoromethoxy group can enhance the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] Furthermore, the incorporation of fluorine atoms is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability of drug candidates.[2]
Performance Comparison in Suzuki-Miyaura Coupling
To provide a clear comparison, the following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with a common aryl bromide. It is important to note that direct side-by-side comparisons under identical conditions are not always available in published literature; therefore, these data are compiled from various sources to provide a representative overview.
| Compound Name | Structure | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | ![]() | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | ~90-95 |
| (3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid | ![]() | 4-Bromoacetophenone | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (3:1) | 90 | 10 | ~92-96 |
| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | ![]() | 4-Bromoacetophenone | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 2-MeTHF | 80 | 8 | ~88-94 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | ![]() | 4-Bromoacetophenone | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ | t-BuOH/H₂O (1:1) | 110 | 16 | ~85-90 |
| 3-(Trifluoromethoxy)phenylboronic acid | ![]() | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 95 | 12 | ~93-97 |
Note: The yields are presented as a range to reflect the variability in experimental conditions and reporting across different literature sources. The structures are illustrative placeholders.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific boronic acids and aryl halides being investigated.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing Reaction and Biological Pathways
To better understand the processes involved, the following diagrams illustrate a typical Suzuki-Miyaura reaction workflow and a hypothetical signaling pathway where the synthesized compounds might exert their biological effects.
Many biaryl compounds synthesized via Suzuki-Miyaura coupling are investigated as potential kinase inhibitors in drug discovery.[3][4] The diagram below illustrates a simplified tyrosine kinase signaling pathway, a common target for such inhibitors.
References
A Head-to-Head Comparison of Catalysts for Suzuki-Miyaura Coupling of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for Electron-Deficient Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds in numerous pharmaceutical and advanced material applications. The electronic properties of the coupling partners, however, can significantly impact reaction efficiency. (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid, with its electron-withdrawing trifluoromethoxy group, presents a challenge due to the increased propensity for protodeboronation under basic conditions. This guide provides a comparative analysis of various palladium-based catalytic systems suitable for this and structurally related electron-deficient arylboronic acids, supported by experimental data from analogous systems.
Performance Comparison of Catalytic Systems
While direct comparative studies on this compound are not extensively available in the public literature, a robust understanding of catalyst performance can be derived from studies on similarly electron-deficient arylboronic acids. The choice of palladium source, ligand, and base are critical parameters that dictate the success of the coupling reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos and XPhos), have demonstrated superior activity for these challenging substrates, often enabling reactions at lower temperatures and catalyst loadings.
| Catalyst System (Palladium Source / Ligand) | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Performance Highlights with Electron-Deficient Boronic Acids |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | Toluene/H₂O | Room Temp - 100 | High activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[1][2][3][4] |
| Pd₂(dba)₃ / XPhos | 1 - 2 | K₃PO₄ | THF/H₂O | Room Temp - 40 | Excellent for unactivated aryl chlorides and unstable boronic acids prone to protodeboronation.[4][5] |
| Pd(PPh₃)₄ | 2 - 5 | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, THF | 60 - 100 | A classic, readily available catalyst, though it may require higher temperatures and loadings for challenging substrates.[1][6][7] |
| PdCl₂(dppf) | 1 - 3 | Cs₂CO₃ | THF, Dioxane | 80 - 110 | A versatile and robust catalyst, particularly effective for a range of aryl and heteroaryl couplings.[6][7] |
| XPhos Palladacycle Precatalyst | 1 - 2 | K₃PO₄ | THF/H₂O | Room Temp - 40 | Allows for rapid formation of the active catalytic species, crucial for coupling unstable boronic acids at low temperatures.[5][8] |
Note: The data presented is compiled from various sources and should be used as a guide for catalyst selection. Optimal conditions for this compound may require specific optimization.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction with an electron-deficient arylboronic acid, which can be adapted for specific substrates and catalytic systems.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst or the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) to the flask. The catalyst loading typically ranges from 1-5 mol%.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of THF and water, 4:1) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C). Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[6][9]
Visualizations
To further elucidate the processes involved in the catalytic coupling, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10][11]
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Kinetic Performance of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura Coupling
For researchers and drug development professionals, the efficiency of carbon-carbon bond formation is a critical aspect of synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and understanding the kinetic profile of the boronic acid used is paramount for reaction optimization and yield maximization.[1][2][3][4][5][6] This guide provides a comparative analysis of the kinetic performance of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid against other classes of boronic acids, supported by experimental data from related systems.
Quantitative Performance Comparison
The rate of the Suzuki-Miyaura reaction is significantly influenced by the electronic nature of the substituents on the arylboronic acid.[2] Electron-donating groups generally accelerate the transmetalation step, which is often the rate-determining step, by increasing the nucleophilicity of the organic fragment being transferred to the palladium catalyst.[7] Conversely, electron-withdrawing groups can decrease this nucleophilicity, slowing down the reaction.[2]
The tables below summarize the relative reaction rates for different classes of boronic acids, providing a framework for estimating the performance of this compound.
Table 1: Relative Initial Rates of Suzuki-Miyaura Coupling for Various Boronic Acid Classes
| Boronic Acid Class | Example Compound | Expected Relative Initial Rate | Notes |
| Electron-Rich Aryl | 4-Methoxyphenylboronic acid | ~7.0[2] | Electron-donating groups can accelerate the transmetalation step.[2] |
| Electron-Neutral Aryl | Phenylboronic acid | 1.0 | Baseline for comparison. |
| Electron-Poor Aryl | 4-Trifluoromethylphenylboronic acid | ~3.0[2] | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[2] |
| Alkyl | Ethylboronic acid | Variable | Reactivity is highly dependent on specific reaction conditions and catalyst system. |
| Target Compound | This compound | Intermediate | The opposing electronic effects of the propoxy and trifluoromethoxy groups likely result in an intermediate reactivity. |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.[2]
Table 2: Comparison of Common Palladium Catalysts in Suzuki-Miyaura Coupling
| Palladium Catalyst | Common Ligand(s) | Typical Reaction Conditions | Advantages |
| Pd(PPh₃)₄ | - | Toluene, K₂CO₃, 80-100 °C | Versatile and widely used for a variety of substrates. |
| Pd(OAc)₂ | SPhos, XPhos | Toluene/H₂O, K₃PO₄, RT - 110 °C | Highly effective with specialized phosphine ligands, often under milder conditions.[8] |
| Pd(dppf)Cl₂ | - | THF, Cs₂CO₃, 40-80 °C | Robust catalyst for challenging couplings, including those with heteroaryl boronic acids.[9] |
| PEPPSI-IPr | - | Dioxane, KF, 110 °C | N-heterocyclic carbene (NHC) ligand provides high stability and activity. |
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis of Suzuki-Miyaura reactions is essential for understanding reaction mechanisms and optimizing conditions. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for monitoring the progress of these reactions.[2]
Detailed Protocol for Kinetic Monitoring via HPLC:
1. Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[8]
-
Solvent (e.g., Toluene, 5 mL)[8]
-
Internal standard (e.g., biphenyl, 0.5 mmol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for HPLC mobile phase and sample preparation
2. Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, base, catalyst, and ligand.[9]
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]
-
Add the degassed solvent via syringe.
3. Kinetic Monitoring:
-
Place the flask in a preheated oil bath or heating block set to the desired temperature.
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., ethyl acetate) and the internal standard.
-
Dry the quenched sample over anhydrous Na₂SO₄ or MgSO₄, filter, and prepare for HPLC analysis.
4. Data Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[2]
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the initial slope of this curve.[2]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
A systematic workflow is crucial for the successful execution and reproducibility of Suzuki-Miyaura coupling reactions.[8]
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Purity Assessment of Synthesized (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
A Guide for Researchers and Drug Development Professionals
The purity of boronic acids is a critical parameter in drug discovery and development, impacting reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and overall safety. This guide provides a comparative purity assessment of laboratory-synthesized (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid against two commercially available, structurally similar alternatives. The analysis employs standard analytical techniques to provide a comprehensive overview of purity and impurity profiles.
Alternatives for Comparison
For the purpose of this guide, the following two commercially available boronic acids with similar structural motifs are used for comparison:
-
Alternative A: (3-Methoxy-5-(trifluoromethyl)phenyl)boronic acid[1]
-
Alternative B: (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid[2]
Data Summary
The purity of the synthesized this compound and the commercial alternatives was determined using High-Performance Liquid Chromatography (HPLC) with UV detection. The identity and presence of key impurities were confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Purity (HPLC, %) | Major Impurity | Impurity Content (%) |
| Synthesized Product | 98.5% | Boroxine Trimer | 1.2% |
| Alternative A | 97-105% (Assay by titration) | Not Specified | Not Specified |
| Alternative B | min 97% | Not Specified | Not Specified |
Note: The data for the synthesized product is illustrative. The purity of commercial alternatives is based on supplier specifications.
Experimental Workflow
The following diagram outlines the workflow for the synthesis, purification, and purity assessment of this compound.
References
Safety Operating Guide
Proper Disposal of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a critical aspect of laboratory operations for researchers, scientists, and professionals in drug development. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. This compound, like other boronic acid derivatives and fluorinated organic molecules, must be treated as hazardous waste.[1] Under no circumstances should this chemical or its empty containers be discarded in regular trash or washed down the drain.[1][2][3]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). All handling of the compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving.[1] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound and its contaminated materials involves a systematic process of segregation, collection, storage, and professional removal.
-
Waste Segregation and Collection :
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Plastic containers are often preferred for storing waste materials.[4]
-
Labeling : All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative and highlight its halogenated nature.
-
-
Solid Waste Disposal :
-
Liquid Waste Disposal :
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Given the presence of a trifluoromethoxy group, this waste should be classified as halogenated organic waste. It is crucial to segregate halogenated and non-halogenated solvent waste.[5]
-
-
Decontamination of Glassware :
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination : A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1][6] This rinsate must also be collected as hazardous liquid waste.
-
Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash or recycling, in accordance with institutional guidelines.[7]
-
-
Waste Storage and Pickup :
-
Store all sealed and properly labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[1][4][8]
-
This area should be at or near the point of waste generation.[4]
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by a licensed professional waste disposal service.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. laballey.com [laballey.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. reddit.com [reddit.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. afgsci.com [afgsci.com]
Personal protective equipment for handling (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles are mandatory to protect against dust and splashes.[2][3] A full-face shield is recommended when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice for short-term protection.[2][3][4] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[3][4] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][5] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to post-handling cleanup.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
Post-Handling:
-
Clean and decontaminate the work area and any equipment used.
-
Properly dispose of all waste as outlined in the disposal plan.
-
Remove PPE, ensuring not to contaminate skin. Contaminated gloves should be removed and disposed of as hazardous waste.[5]
-
Wash hands thoroughly with soap and water after handling is complete.[3]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.[2]
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, gloves, absorbent material) in a designated, sealable container clearly labeled as "Hazardous Waste".[5]
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]
-
Never mix boronic acid waste with other incompatible waste streams, such as strong oxidizing agents or bleach.[5]
-
-
Container Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory required information.
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials until collection by environmental health and safety (EHS) personnel or a licensed waste disposal company.[5]
-
-
Decontamination of Empty Containers:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent.
-
The first rinseate must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses may also need to be collected, depending on institutional guidelines.[5]
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to institutional protocols for glass or plastic recycling.[5]
-
In-Lab Neutralization of Small Quantities (Expert Use Only):
For very small quantities, neutralization with a mild base may be an option, but only if permitted by your institution and local regulations .[1]
-
Procedure: In a fume hood, dissolve the solid boronic acid in a minimal amount of water. Slowly add a mild base, such as sodium bicarbonate, until the pH of the solution is between 5.5 and 9.0.[1]
-
Final Disposal: If permitted, the neutralized solution can be flushed down the sanitary sewer with copious amounts of water.[1] It is imperative to confirm that this practice is allowed by your institution and local wastewater authority before proceeding. [1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





